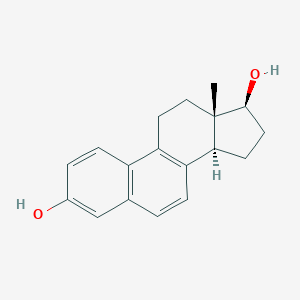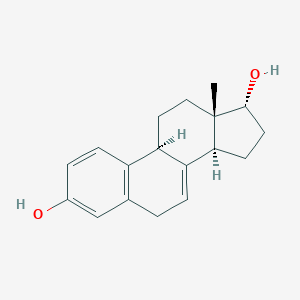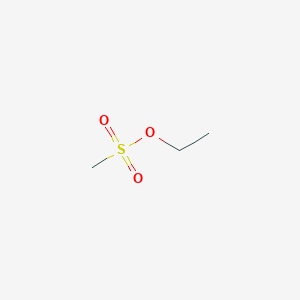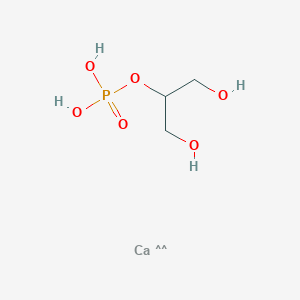
磷酸钙,神经素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium glycerophosphate, also known as CGP, is an anionic phospholipid that is used in a variety of scientific research applications. It is a major component of the cell membrane and plays an important role in signal transduction, cell signaling, and cell-cell communication. It is also used in drug delivery systems and as a drug carrier. CGP is a small molecule that is synthesized from glycerol and phosphoric acid. It is a water-soluble compound with a molecular weight of about 185.
科学研究应用
Biomaterials for Bone Tissue Engineering
Calcium glycerophosphate (GPCa) is utilized as a modifier in the synthesis of polyurethane (PU) biomaterials for bone tissue scaffolds fabrication. The incorporation of GPCa into PU chains enhances the physicochemical, mechanical, and biological performance of the scaffolds, making them suitable for stimulating bone tissue regeneration .
Modifier in Polyurethane Synthesis
In the field of polymer technology, GPCa serves as a bioactive modifier to improve the properties of poly (ester ether urethane)s (PEEURs). This modification aims to achieve high biocompatibility, which is crucial for biomedical applications such as tissue engineering .
Physicochemical Property Enhancement
GPCa-modified PEEURs exhibit altered physicochemical properties. Studies using Fourier transform infrared (FTIR) and Raman spectroscopy confirm the successful incorporation of GPCa into the main PU chain, which may influence the material’s hydrophilicity and mechanical strength .
Biological Performance Improvement
The biological performance of PEEURs is significantly improved with the addition of GPCa. This enhancement is evident in the biocompatibility, short-term interactions, and calcification studies, suggesting that GPCa-modified PEEURs are promising materials for scaffold fabrication .
Mechanical Property Optimization
GPCa’s role in the mechanical property optimization of PEEURs is critical. The modifier’s presence affects the material’s elasticity and tensile strength, which are essential parameters for materials designed to mimic the mechanical behavior of bone tissue .
Influence on Gelation Mechanism
In colloidal chitosan systems, the solubility of glycerophosphate salts like GPCa influences the gelation mechanism. This aspect is crucial for the stability and usability of chitosan-based gels in various biomedical applications .
Filler in Polyurethane Composites
GPCa acts as a filler in PU composites, contributing to the material’s overall performance. Its presence can be detected through scanning electron microscopy (SEM) analysis, indicating its role in the composite structure .
Stimulant for Regenerative Medicine
As a stimulant in regenerative medicine, GPCa is explored for its potential to promote cellular activities that lead to tissue regeneration. This application is particularly relevant in the context of bone healing and repair .
作用机制
Target of Action
Calcium glycerophosphate, also known as “Glycerophosphate Calcium Salt” or “Calcium Glycerolphosphate”, primarily targets calcium channels and phosphorus metabolism in the body . It is a calcium salt of glycerophosphoric acid that forms a white, fine, slightly hygroscopic powder . It is used to treat low levels of phosphate or calcium and is an ingredient in dental products to prevent dental caries .
Mode of Action
Calcium glycerophosphate interacts with its targets by promoting plaque-pH buffering , elevating plaque calcium and phosphate levels, and directly interacting with dental mineral . It is thought to produce an anti-caries effect by increasing acid-resistance of the enamel, increasing enamel mineralization, and modifying plaque .
Biochemical Pathways
Calcium glycerophosphate affects the calcium signaling pathway in neurons . Calcium is a universal second messenger that regulates the most important activities of all eukaryotic cells . It is of critical importance to neurons as it participates in the transmission of the depolarizing signal and contributes to synaptic activity .
Pharmacokinetics
It is known that calcium-based nanomaterials can be used as calcium sources in supplements to boost osteogenesis . This suggests that calcium glycerophosphate may have similar properties, but more research is needed to confirm this.
Result of Action
The result of calcium glycerophosphate’s action is the prevention of dental caries and the treatment of low levels of phosphate or calcium . In neurons, calcium signaling is involved in synaptic signaling processes, neuronal energy metabolism, and neurotransmission .
Action Environment
The action of calcium glycerophosphate is influenced by the neuronal environment . When neurons engage in intense periods of activity, the consequent increase in energy demand can be met by the coordinated activation of glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation .
属性
InChI |
InChI=1S/C3H9O6P.Ca/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATPUBMINXIEKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.[Ca] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9CaO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycerol phosphate calcium salt | |
CAS RN |
58409-70-4 |
Source


|
| Record name | 1,2,3-Propanetriol, 2-(dihydrogen phosphate), calcium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58409-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium 1,3-hydroxypropyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Why is Calcium Glycerophosphate (GPCa) being investigated as a component in biomaterials for bone tissue scaffolds?
A1: Calcium Glycerophosphate (GPCa) is being explored for its potential to enhance bone tissue regeneration. [] This is because GPCa can act as a source of both calcium and phosphate ions, essential components of hydroxyapatite, the main mineral constituent of bone. By incorporating GPCa into the polyurethane matrix of scaffolds, researchers aim to create a material that can stimulate bone cell growth and promote bone tissue formation. []
Q2: How does the inclusion of Calcium Glycerophosphate (GPCa) impact the properties of polyurethane biomaterials?
A2: Research indicates that adding GPCa to polyurethane can significantly alter its characteristics, impacting its suitability for bone tissue scaffolds:
- Physicochemical Properties: The addition of GPCa can affect the hydrophilicity of the polyurethane, potentially influencing its interaction with biological fluids and cells. []
- Mechanical Properties: The mechanical strength and flexibility of the polyurethane can be modified by GPCa incorporation, aiming to achieve properties similar to natural bone. []
- Biological Performance: The presence of GPCa may stimulate bioactivity, leading to enhanced cell adhesion, proliferation, and ultimately, bone tissue regeneration. []
Q3: What enzymatic activity was observed in the trematode Leucochloridiomorpha constantiae and how was Calcium Glycerophosphate (GPCa) utilized in this research?
A3: Researchers investigating Leucochloridiomorpha constantiae focused on the localization of Alkaline Phosphatase (ALP) activity. [] This enzyme plays a crucial role in various biological processes, including phosphate metabolism. To visualize ALP activity in the parasite, researchers employed a histochemical staining method. This method utilizes Calcium Glycerophosphate as a substrate. ALP cleaves the phosphate group from GPCa, leading to the formation of insoluble calcium phosphate, which is then visualized as a colored precipitate at the site of enzyme activity. [] This technique allowed researchers to pinpoint the specific tissues and developmental stages of the parasite where ALP was most active, providing insights into its biological function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

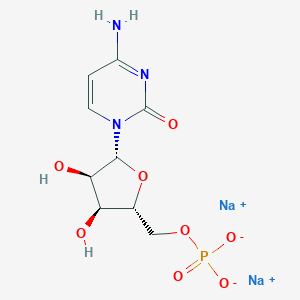
![4-[4-(Dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B196192.png)
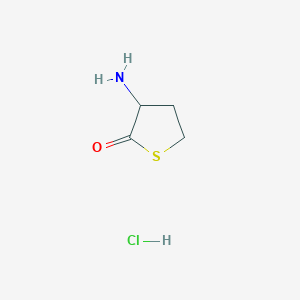
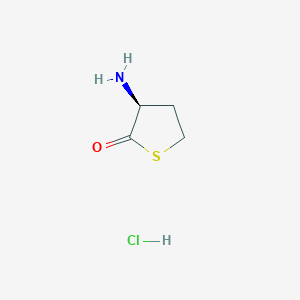

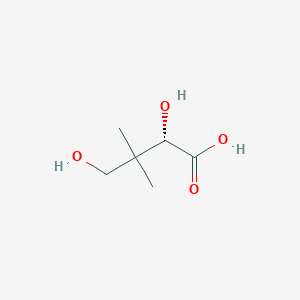
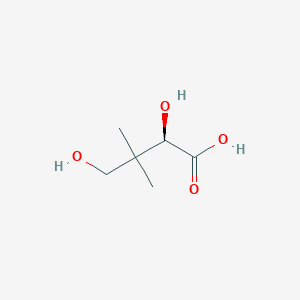
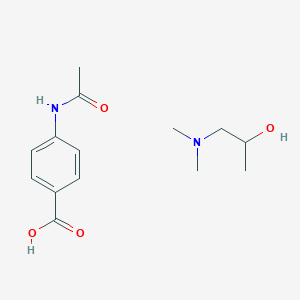
![2-[Bis[2-[bis(cyanomethyl)amino]ethyl]amino]acetonitrile](/img/structure/B196217.png)

